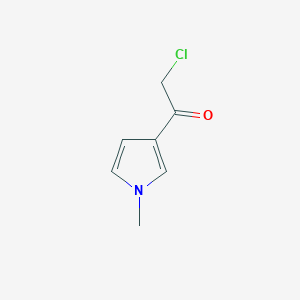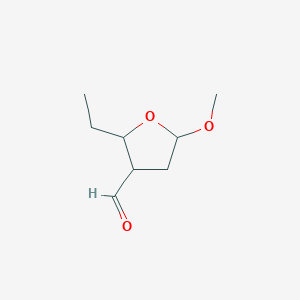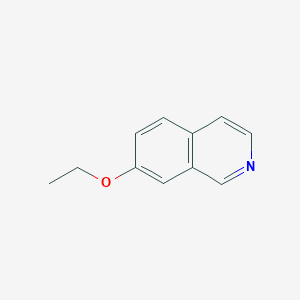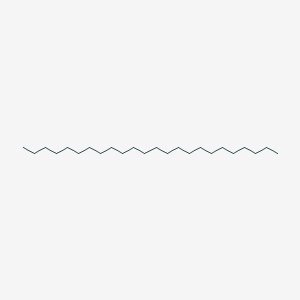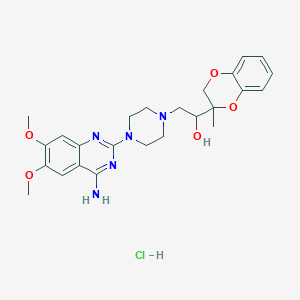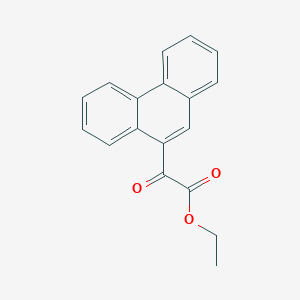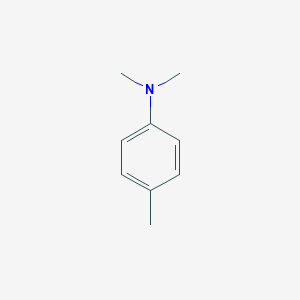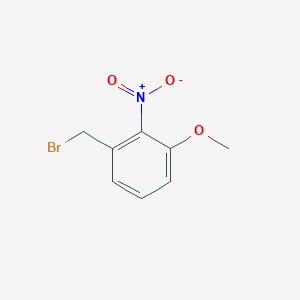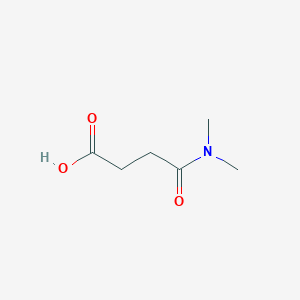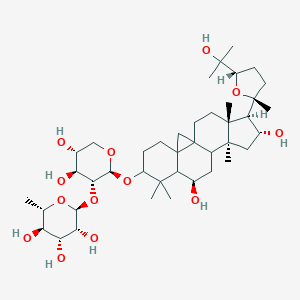
Astrachrysoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Astrachrysoside A is a natural compound found in the roots of the plant Astragalus chrysopterus. This compound has gained significant attention in recent years due to its potential therapeutic properties. It has been studied extensively for its various biological activities, including antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects. The purpose of
Wirkmechanismus
The mechanism of action of Astrachrysoside A is not fully understood. However, it is believed to exert its biological effects through various pathways. For example, it has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
Astrachrysoside A has been found to have various biochemical and physiological effects. For example, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, Astrachrysoside A has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Astrachrysoside A in lab experiments is its natural origin. It is a natural compound found in plants, which makes it a safer alternative to synthetic compounds. Additionally, Astrachrysoside A has been found to have various biological activities, which makes it a versatile compound for studying different biological processes. However, one of the limitations of using Astrachrysoside A in lab experiments is its availability. It is a relatively rare compound, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Astrachrysoside A. One area of interest is its potential as a therapeutic agent for various diseases. For example, it has been suggested that Astrachrysoside A could be used as a natural antioxidant supplement to help prevent oxidative damage in the body. Additionally, it has been proposed that Astrachrysoside A could be used as a natural anticancer agent to help inhibit the growth of cancer cells. Another area of interest is the development of new synthesis methods for Astrachrysoside A. This could help increase its availability for research purposes.
Synthesemethoden
Astrachrysoside A can be synthesized from Astragalus chrysopterus roots using various methods. One of the most commonly used methods involves extraction of the roots with ethanol or methanol, followed by purification using chromatography techniques. The purified compound can then be identified using spectroscopic methods such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Astrachrysoside A has been extensively studied for its various biological activities. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It also has anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, Astrachrysoside A has been found to have anticancer properties, which can help inhibit the growth of cancer cells. It has also been shown to have immunomodulatory effects, which can help regulate the immune system.
Eigenschaften
CAS-Nummer |
132160-35-1 |
|---|---|
Produktname |
Astrachrysoside A |
Molekularformel |
C41H68O13 |
Molekulargewicht |
769 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-2-[[(9R,12S,14R,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O13/c1-19-26(45)28(47)29(48)33(51-19)53-30-27(46)22(44)17-50-34(30)52-24-10-12-41-18-40(41)14-13-37(6)32(39(8)11-9-25(54-39)36(4,5)49)21(43)16-38(37,7)23(40)15-20(42)31(41)35(24,2)3/h19-34,42-49H,9-18H2,1-8H3/t19-,20+,21+,22+,23?,24?,25-,26-,27-,28+,29+,30+,31?,32-,33-,34-,37+,38-,39+,40?,41?/m0/s1 |
InChI-Schlüssel |
LZRSXNSZMFQNOA-MUNPXEFMSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CCC45CC46CC[C@@]7([C@H]([C@@H](C[C@]7(C6C[C@H](C5C3(C)C)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O)O)O)O |
Synonyme |
3-O-(alpha-L-rhamnopyranosyl-(1-2)-beta-D-xylopyranosyl)cycloastragenol astrachrysoside A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




